5-Amino-2-(3-methyl-1-piperidinyl)benzoic acid
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Description
Synthesis Analysis
The synthesis of related heterocyclic amino acids is demonstrated in the first paper, where a series of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates were developed. The process involves converting piperidine carboxylic acids to β-keto esters, followed by treatment with N,N-dimethylformamide dimethyl acetal. The subsequent reaction with N-mono-substituted hydrazines yields the target compounds, with further N-alkylation using alkyl halides to produce 3-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. The structures were confirmed using NMR spectroscopy and HRMS .
Molecular Structure Analysis
The second paper provides insight into the molecular structure of a related compound, 2-amino-5-chloropyridine–benzoic acid. The carboxyl group of the benzoic acid is twisted away from the attached ring, and the molecules interact through hydrogen bonds, forming chains parallel to the direction. The crystal structure is further stabilized by weak hydrogen bonds, which is significant for understanding the molecular interactions and stability of similar compounds .
Chemical Reactions Analysis
In the third paper, benzoates derived from 4-amino-5-chloro-2-methoxybenzoic acid and substituted 1-piperidineethanol were synthesized. These compounds were found to be potent 5-HT4 receptor agonists or antagonists, depending on the substitution on the piperidine ring. The introduction of two methyl groups on the piperidine ring changed the pharmacological profile dramatically, indicating the sensitivity of the compound's activity to structural modifications .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are inferred from their synthesis and molecular structure. The N-Boc protection and esterification in the first paper suggest a strategy to modulate the compound's reactivity and solubility . The hydrogen bonding and crystal packing in the second paper indicate the solid-state properties, such as melting point and solubility, which are influenced by the molecular conformation and intermolecular interactions . The pharmacological activity described in the third paper reflects the chemical properties, such as receptor binding affinity, which is a result of the compound's molecular structure and substituents .
Scientific Research Applications
Hypoglycemic Applications
- 5-Amino-2-(3-methyl-1-piperidinyl)benzoic acid derivatives have shown significant potential in hypoglycemic applications. Specifically, studies have highlighted the structure-activity relationships in hypoglycemic benzoic acid derivatives, noting the critical role of specific substitutions in enhancing activity and duration of action in diabetic treatments. The compound repaglinide, a notable derivative, has gained FDA and EMEA approval for treating type 2 diabetes (Grell et al., 1998).
Antimicrobial and Molluscicidal Activities
- Benzoic acid derivatives, including those related to 5-Amino-2-(3-methyl-1-piperidinyl)benzoic acid, have been identified with antimicrobial and molluscicidal properties. This finding stems from research on Piper aduncum leaves, which revealed the presence of prenylated benzoic acid derivatives exhibiting significant antibacterial activities (Orjala et al., 1993).
Role in Natural Product Biosynthesis
- The biosynthesis of natural products derived from 3-Amino-5-hydroxy benzoic acid, a close relative of 5-Amino-2-(3-methyl-1-piperidinyl)benzoic acid, has been a topic of interest. This research covers the molecular genetics, chemical, and biochemical perspectives of AHBA-derived natural products, providing insight into the broader implications of similar compounds (Kang et al., 2012).
Antiparasitic Properties
- In the realm of antiparasitic research, benzoic acid derivatives from Piper species, including those structurally related to 5-Amino-2-(3-methyl-1-piperidinyl)benzoic acid, have demonstrated efficacy. These compounds have shown significant activity against Leishmania spp. and Trypanosoma cruzi, suggesting potential applications in treating parasitic infections (Flores et al., 2008).
Synthetic Applications
- Synthetic pathways involving 5-Amino-2-(3-methyl-1-piperidinyl)benzoic acid derivatives have been explored for various applications. For instance, the synthesis of benzamide derivatives from substituted benzoic acids has been studied for potential applications in identifying binding sites for allosteric modulators of certain receptors (Wu et al., 2014).
properties
IUPAC Name |
5-amino-2-(3-methylpiperidin-1-yl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-9-3-2-6-15(8-9)12-5-4-10(14)7-11(12)13(16)17/h4-5,7,9H,2-3,6,8,14H2,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLHXVRSOPLAEAC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=C(C=C(C=C2)N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80443779 |
Source
|
Record name | 5-AMINO-2-(3-METHYL-1-PIPERIDINYL)BENZOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80443779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-2-(3-methyl-1-piperidinyl)benzoic acid | |
CAS RN |
78243-67-1 |
Source
|
Record name | 5-AMINO-2-(3-METHYL-1-PIPERIDINYL)BENZOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80443779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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